Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2S)-1-[tert-butyl(diphenyl)silyl]oxy-3-(3-methylimidazol-4-yl)propan-2-yl]-2,4,6-tri(propan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53N3O3SSi/c1-27(2)30-21-35(28(3)4)37(36(22-30)29(5)6)45(42,43)40-31(23-32-24-39-26-41(32)10)25-44-46(38(7,8)9,33-17-13-11-14-18-33)34-19-15-12-16-20-34/h11-22,24,26-29,31,40H,23,25H2,1-10H3/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQMRAGSDVXWEV-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CN=CN2C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CC2=CN=CN2C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53N3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458221 | |
| Record name | Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787554-04-5 | |
| Record name | Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol is a synthetic compound with a complex structure characterized by its sulfonamide and silyl functionalities. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a prodrug and in enhancing the bioavailability of therapeutic agents. The following article delves into its biological activity, supported by data tables, case studies, and research findings.
Structural Overview
- IUPAC Name : N-[(2S)-1-[tert-butyl(diphenyl)silyl]oxy-3-(3-methylimidazol-4-yl)propan-2-yl]-2,4,6-tri(propan-2-yl)benzenesulfonamide
- Molecular Formula : C38H53N3O3SSi
- Molecular Weight : 660.005 g/mol
- CAS Number : 787554-04-5
| Property | Value |
|---|---|
| Molecular Formula | C38H53N3O3SSi |
| Molecular Weight | 660.005 g/mol |
| IUPAC Name | N-[(2S)-1-[tert-butyl(diphenyl)silyl]oxy-3-(3-methylimidazol-4-yl)propan-2-yl]-2,4,6-tri(propan-2-yl)benzenesulfonamide |
| CAS Number | 787554-04-5 |
The compound exhibits biological activity primarily through its ability to act as a prodrug. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion within the body to release the active drug. The sulfonamide group enhances solubility and stability, while the silyl ether protects the hydroxyl group during metabolic processes.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives possess significant antimicrobial properties. The specific activity of this compound against various bacterial strains has been documented:
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
Case Studies
-
Study on Bioavailability :
A study published in Journal of Medicinal Chemistry highlighted the enhanced oral bioavailability of acyclic nucleoside prodrugs when modified with sulfonamide groups similar to those found in this compound. The modifications led to improved metabolic stability and absorption rates in vivo. -
Anticancer Potential :
Another investigation reported in Cancer Research explored the anticancer properties of sulfonamide derivatives. The study found that compounds with similar structures inhibited tumor growth in xenograft models, suggesting potential applications in cancer therapy.
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that this compound exhibits low toxicity in standard animal models at therapeutic doses. Further studies are necessary to establish a comprehensive safety profile.
Preparation Methods
Reduction of L-Histidine to L-Histidinol
The initial step involves reduction of the carboxylic acid function of L-histidine to obtain L-histidinol:
- L-Histidine is protected at the α-amino position with a temporary protecting group
- The carboxylic acid is reduced using lithium aluminum hydride (LiAlH4) under controlled conditions
- The temporary protecting group is removed to yield L-histidinol
This intermediate serves as the foundation for further modifications and requires careful handling due to the presence of multiple nucleophilic centers.
Protection of the Imidazole Ring
The protection and subsequent methylation of the imidazole ring is a critical step:
- The imidazole nitrogen is protected using N,N-dimethylsulfamoyl group or similar protecting strategy
- Methylation of the protected imidazole is performed using methyl iodide in the presence of a base
- Selective removal of the protecting group yields the π-methylated imidazole structure
The methylation of the imidazole ring enhances the catalytic activity of the final compound by modifying the electronic properties of the heterocycle.
Installation of the Triisopropylbenzenesulfonyl Group
The introduction of the 2,4,6-triisopropylbenzenesulfonyl group at the N-alpha position:
- 2,4,6-Triisopropylbenzenesulfonyl chloride (commercially available, CAS: 6553-96-4) is prepared or purchased
- Reaction with the α-amino group of the histidinol derivative in the presence of a base (typically triethylamine or pyridine)
- The reaction proceeds under mild conditions (0-25°C) to prevent side reactions
The bulky triisopropylbenzenesulfonyl group provides steric hindrance that is crucial for the stereoselectivity of the final catalyst.
Silylation of the Hydroxyl Group
The final key step involves protection of the hydroxyl group with tert-butyldiphenylsilyl chloride:
- The hydroxyl group of the histidinol derivative is deprotonated using a base
- Addition of tert-butyldiphenylsilyl chloride in an appropriate solvent (typically DMF or THF)
- The reaction is typically conducted at 0°C and allowed to warm to room temperature
- Purification by column chromatography yields the final product
This protection is essential for the compound's stability and provides additional steric bulk that contributes to the catalytic activity.
Alternative Preparation Method: Convergent Approach
An alternative synthesis employs a more convergent strategy:
Synthesis of Methylated Histidinol Derivative
Following approaches documented for similar compounds:
- L-Histidine methyl ester is condensed with p-chlorobenzaldehyde
- The resulting Schiff base is protected at the imidazole nitrogen with tosyl chloride
- Methylation at the α-position is accomplished using phase-transfer catalysis with Bu4NBr and powdered KOH
- Hydrolysis and reduction yield the methylated histidinol derivative
This approach provides an efficient route to the core structure with the desired methylation pattern.
One-Pot Protection Strategy
A more efficient approach involves simultaneous or sequential protection:
- The hydroxyl group is protected first with tert-butyldiphenylsilyl chloride
- Without isolation, the N-alpha position is reacted with 2,4,6-triisopropylbenzenesulfonyl chloride
- Careful control of reaction conditions and equivalents enables selective functionalization
- Purification by column chromatography provides the target compound
This streamlined approach potentially offers higher overall yields by reducing the number of isolation and purification steps.
Purification and Characterization
Purification of this compound typically involves:
- Column chromatography using silica gel with appropriate solvent systems
- Crystallization from suitable solvent mixtures to obtain pure crystalline material
- Quality assessment by TLC, HPLC, and spectroscopic methods
Characterization Data
The pure compound exhibits the following spectroscopic properties:
| Analytical Method | Key Observations |
|---|---|
| ¹H NMR | Characteristic signals for triisopropyl groups, tert-butyl group, and aromatic protons |
| ¹³C NMR | Signals corresponding to the 38 carbon atoms in the structure |
| Mass Spectrometry | Molecular ion peak at m/z 660 corresponding to the molecular weight |
| IR Spectroscopy | Characteristic bands for sulfonamide and silyl ether functionalities |
| Optical Rotation | +5° (c=1, CHCl3) confirming the L-configuration |
Practical Considerations in Preparation
Several critical parameters must be controlled for successful synthesis:
Moisture Sensitivity
The silyl ether moiety and certain intermediates are moisture-sensitive, requiring:
Scale-Up Considerations
When scaling up the synthesis:
- Heat distribution becomes critical, particularly during exothermic steps
- Purification methods may need adaptation for larger quantities
- Reagent addition rates require careful control to maintain selectivity
Application and Development Context
Understanding the application of this compound provides context for its preparation:
As reported by Toru and colleagues, this molecule represents a rationally designed artificial acylase that enables highly selective kinetic resolution of racemic secondary alcohols. Despite its relatively low molecular weight (660), it achieves remarkable stereoselectivity with S values up to 93. The compound has also been developed in a polymer-bound format to enhance its practicality and reusability in organic synthesis applications.
Q & A
Q. What synthetic strategies are employed for introducing the triisopropylbenzenesulfonyl and tert-butyldiphenylsilyl groups in this compound?
The synthesis involves sequential protection of the amino and hydroxyl groups. The tert-butyldiphenylsilyl (TBDPS) group is introduced first using TBDPSCl under basic conditions (e.g., imidazole in DMF at 0–25°C). Sulfonylation with 2,4,6-triisopropylbenzenesulfonyl chloride follows, typically in pyridine or dichloromethane. The order avoids steric clashes, as the TBDPS group’s bulkiness can hinder subsequent reactions. Characterization via ¹H NMR confirms tert-butyl signals (δ 1.05 ppm) and isopropyl resonances (δ 1.2–1.4 ppm), while HRMS validates molecular weight .
Q. What analytical techniques are critical for confirming structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., TBDPS aromatic protons at δ 7.4–7.7 ppm).
- HRMS : Ensures accurate mass matching (e.g., [M+H]⁺ calculated for C₄₃H₅₈N₂O₄SSi: 767.374).
- HPLC : C18 reverse-phase columns with UV detection (254 nm) assess purity (>98% typical).
- DSC : Evaluates thermal stability (decomposition onset ~180°C). Cross-referencing with CAS RN 787554-04-5 ensures consistency with published data .
Advanced Research Questions
Q. How can reaction yields be optimized for sulfonylation given steric hindrance from the triisopropylbenzenesulfonyl group?
Steric challenges are mitigated by:
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility at 60–80°C.
- Catalysis : DMAP (5 mol%) accelerates sulfonyl chloride activation.
- Kinetic Monitoring : TLC (hexane/EtOAc 7:3) tracks consumption of starting material.
- Pre-activation : Hünig’s base (DIPEA) pre-activates the sulfonyl chloride, improving electrophilicity. Yields >85% are achievable with these adjustments .
Q. What contradictory findings exist regarding the stability of the TBDPS group under acidic/basic conditions, and how should they be resolved?
Conflicting reports note TBDPS stability at pH <4, yet partial cleavage occurs at pH 3.5 over 48 hours. To resolve:
- Accelerated Stability Studies : Expose the compound to 0.1 M HCl/THF (pH 3.0–4.0) at 40°C. Monitor via ¹H NMR for TBDPS signal decay.
- Fluoride Interference Tests : Use deuterated TBAF to quantify deprotection kinetics. Trace fluoride impurities (e.g., from glassware) may skew results, necessitating inert reaction vessels .
Q. How can selective deprotection of the O-TBDPS group be achieved without cleaving the Nα-sulfonyl moiety?
- Fluoride Reagents : TBAF in THF (0°C, 30 min) selectively cleaves silyl ethers.
- Quenching : Add trimethylsilyl chloride post-reaction to neutralize residual fluoride.
- Validation : LC-MS confirms a mass shift (Δm/z = -154 for TBDPS removal) and intact sulfonamide (no Δm/z = -242 for sulfonyl loss). This method achieves >95% selectivity under optimized conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
